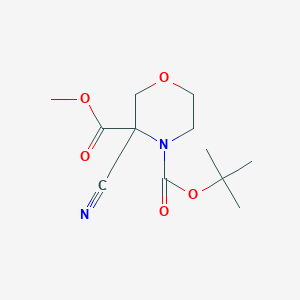
4-(tert-Butyl) 3-methyl 3-(cyanomethyl)morpholine-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-Butyl) 3-methyl 3-(cyanomethyl)morpholine-3,4-dicarboxylate is a chemical compound with the molecular formula C13H21NO5 It is a morpholine derivative, which means it contains a morpholine ring—a six-membered ring with one nitrogen atom and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl) 3-methyl 3-(cyanomethyl)morpholine-3,4-dicarboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-methyl 3-(cyanomethyl)morpholine-4-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
4-(tert-Butyl) 3-methyl 3-(cyanomethyl)morpholine-3,4-dicarboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
4-(tert-Butyl) 3-methyl 3-(cyanomethyl)morpholine-3,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(tert-Butyl) 3-methyl 3-(cyanomethyl)morpholine-3,4-dicarboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
- tert-Butyl 3-(cyanomethyl)morpholine-4-carboxylate
- tert-Butyl 3-((methylamino)methyl)morpholine-4-carboxylate
- 4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate
Uniqueness
4-(tert-Butyl) 3-methyl 3-(cyanomethyl)morpholine-3,4-dicarboxylate is unique due to its specific structural features, such as the presence of both tert-butyl and cyanomethyl groups.
特性
分子式 |
C13H20N2O5 |
|---|---|
分子量 |
284.31 g/mol |
IUPAC名 |
4-O-tert-butyl 3-O-methyl 3-(cyanomethyl)morpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C13H20N2O5/c1-12(2,3)20-11(17)15-7-8-19-9-13(15,5-6-14)10(16)18-4/h5,7-9H2,1-4H3 |
InChIキー |
CZYHEDKBKUYDCF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCOCC1(CC#N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Fluorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B12844908.png)
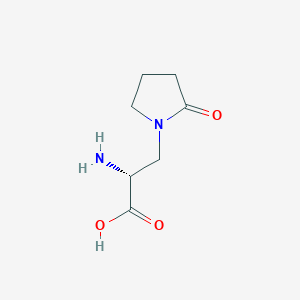
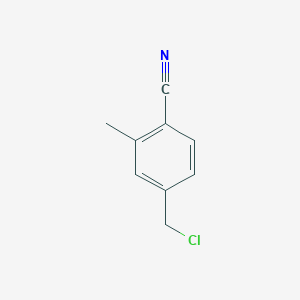
![N-[1-Methylcarbamoyl-2-(3-phenoxy-phenyl)-vinyl]-benzamide](/img/structure/B12844932.png)
![1-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one](/img/structure/B12844940.png)
![4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene](/img/structure/B12844946.png)
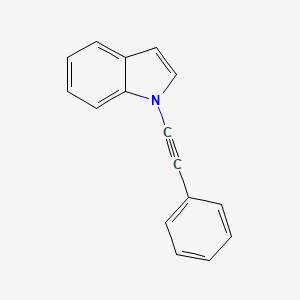
![3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine](/img/structure/B12844964.png)
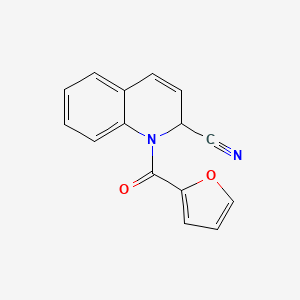
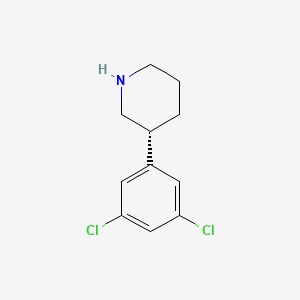
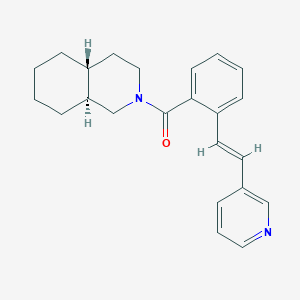
![8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12844993.png)

![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)
